molecular formula CCl2 B158193 Dichloromethylene CAS No. 1605-72-7

Dichloromethylene

Cat. No. B158193
CAS RN: 1605-72-7
M. Wt: 82.91 g/mol
InChI Key: PFBUKDPBVNJDEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dichloromethylene, also known as methylene chloride, is a colorless, volatile, and flammable liquid that is widely used as a solvent in various industrial processes. It is also used as a paint stripper, degreaser, and aerosol propellant. Despite its widespread use, dichloromethylene has been linked to several health hazards, including cancer, liver and kidney damage, and respiratory problems.

Scientific Research Applications

Application in Metastatic Bone Disease

Dichloromethylene diphosphonate (clodronate) has shown promising results in treating hypercalcemia associated with cancer. In a study involving patients with metastatic bone disease, clodronate significantly improved calcium balance and absorption, suggesting its potential as an adjuvant in managing this condition (Jung et al., 1983).

Effect on Calcium Mobilization in Multiple Myeloma

Clodronate was evaluated in a double-blind, placebo-controlled trial involving patients with active myeloma. The study found that Clodronate led to a significant decrease in urinary excretion of calcium, suggesting its effectiveness in managing excessive mobilization of skeletal calcium in multiple myeloma patients (Siris et al., 1980).

Use in Vulcanizing Agents for Elastomers

Research indicates that dichloromethylene-bis(trichloromethyl sulfone) can vulcanize saturated hydrocarbon elastomers like EPR, enhancing their tensile properties. However, its high activity in EPR may lead to scorch, highlighting the need for further optimization in its application (Serniuk et al., 1966).

Ambiphilic Dichlorocarbenoid Equivalent in Organic Chemistry

Ti-Mg-dichloromethylene complexes, derived from the oxidative addition of CCl4 to the Mg-TiCl4 bimetallic species, represent a novel class of ambiphilic dichlorocarbenoid equivalents. They demonstrate high selectivity and reactivity in alkene cyclopropanations and carbonyl dichloromethylenations (Chien et al., 2006).

Aerobic Biodegradation in Soil and Groundwater

Dichloroethylenes, including dichloromethylene, have been observed to biodegrade in soil and groundwater. This suggests that naturally occurring microorganisms are capable of degrading these compounds without the need for exogenous organic nutrients or previous exposure (Klier et al., 1999).

Global Atmospheric Distribution

The global atmospheric distribution of dichloromethane, along with other chlorinated solvents, has been computed, highlighting their significant presence and seasonal variability in the northern hemisphere's winter mid-latitude. This data is vital for understanding environmental impacts and regulatory measures (Olaguer, 2002).

Liposome-Encapsulated Dichloromethylene in Macrophage Apoptosis

Studies show that dichloromethylene diphosphonate (MDPCl2) encapsulated in liposomes induces macrophage apoptosis, both in vivo and in vitro. This finding has implications for understanding the compound's effects on the immune system and potential therapeutic applications (Naito et al., 1996).

Immune Function in Cancer Patients

Research on breast cancer patients with bone metastases treated with dichloromethylene diphosphonate (Cl2MDP) revealed no significant impairment in immune function, suggesting Cl2MDP's safety in patients with resorptive bone disease (Markkula et al., 2004).

properties

CAS RN

1605-72-7

Product Name

Dichloromethylene

Molecular Formula

CCl2

Molecular Weight

82.91 g/mol

InChI

InChI=1S/CCl2/c2-1-3

InChI Key

PFBUKDPBVNJDEW-UHFFFAOYSA-N

SMILES

[C](Cl)Cl

Canonical SMILES

[C](Cl)Cl

synonyms

carbon dichloride
carbon(II) chloride
dichlorocarbene
dichloromethylenecarbene

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dichloromethylene
Reactant of Route 2
Dichloromethylene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.